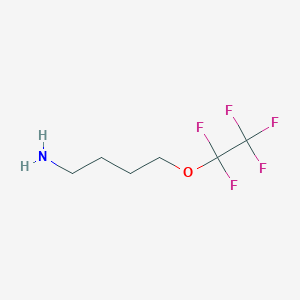
4-Pentafluoroethyloxy-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentafluoroethyloxy-butylamine is a chemical compound that has garnered attention due to its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentafluoroethyloxy group attached to a butylamine backbone, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethyloxy-butylamine typically involves the reaction of pentafluoroethanol with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents used include acetonitrile, isopropanol, and dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and efficient separation techniques is crucial in industrial settings to achieve cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pentafluoroethyloxy-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The pentafluoroethyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluoroethyloxy-butylamine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Pentafluoroethyloxy-butylamine has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialized materials, such as fluorinated polymers and surfactants
Mecanismo De Acción
The mechanism of action of 4-Pentafluoroethyloxy-butylamine involves its interaction with specific molecular targets and pathways. The pentafluoroethyloxy group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 4-Pentafluoroethyloxy-butylamine hydrochloride
- Pentafluoroethylaluminates
- Tris(pentafluoroethyl)gallane derivatives
Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of a pentafluoroethyloxy group and a butylamine backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H10F5NO |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
4-(1,1,2,2,2-pentafluoroethoxy)butan-1-amine |
InChI |
InChI=1S/C6H10F5NO/c7-5(8,9)6(10,11)13-4-2-1-3-12/h1-4,12H2 |
Clave InChI |
DXNRNKPOITULPQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(C(F)(F)F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
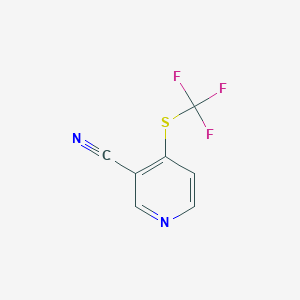
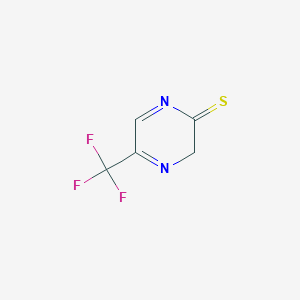
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
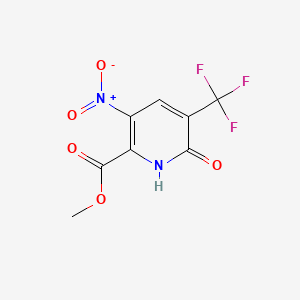
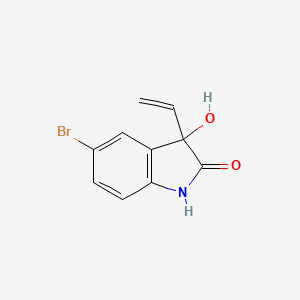
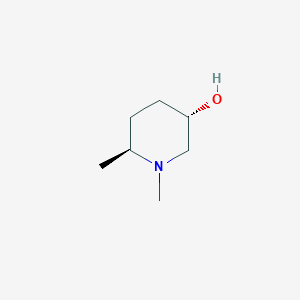
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)
